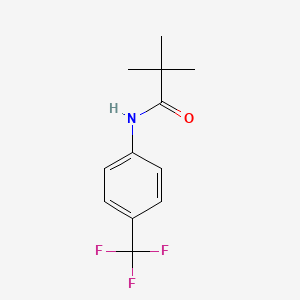

N-(4-(trifluoromethyl)phenyl)pivalamide

Overview

Description

“N-(4-(trifluoromethyl)phenyl)pivalamide” is a chemical compound with the CAS Number: 25617-34-9. It has a molecular weight of 245.24 and its IUPAC name is 2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide . It is a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI Code of “N-(4-(trifluoromethyl)phenyl)pivalamide” is 1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17). The InChI key is ZYJDCZQBRUWWOU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-(4-(trifluoromethyl)phenyl)pivalamide” is a white to yellow powder or crystals . It has a molecular weight of 245.24 . Its calculated Log Po/w (iLOGP) is 2.51, indicating its lipophilicity . It has a water solubility of 0.0365 mg/ml .Scientific Research Applications

Nucleophilic Behavior and Antibacterial Evaluation

N-(4-(trifluoromethyl)phenyl)pivalamide demonstrates strong nucleophilic behavior and has been studied in various reactions, leading to the synthesis of compounds with potential antibacterial properties. These synthesized compounds have shown significant inhibition activity against various bacteria, including Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Sarcina lutea, while showing lower activity against Escherichia coli (Al-Romaizan, 2019).

Lithiation and Ring Substitution

Studies on the lithiation of N-(4-(trifluoromethyl)phenyl)pivalamide have shown variations in the site of lithiation, influencing the ring substitution patterns. This research contributes to understanding the directed lithiation processes, which are fundamental in organic synthesis (Smith, El‐Hiti, & Alshammari, 2012).

Spectroscopic Properties and Fluorescence

Research has been conducted on boron difluoride (BF2) complexes of N-(5-phenyl-2-pyrazinyl)pivalamide, revealing that these complexes show fluorescence in both solution and solid states. This study is significant for the design of BF2 complexes with solid-state fluorescence properties (Hachiya et al., 2016).

Directed Lithiation Factors

Investigations into the factors affecting directed lithiation of acylaminoaromatics, including N-(4-(trifluoromethyl)phenyl)pivalamide, have been conducted. These studies aim to understand the influence of various reagents and conditions on lithiation, which is crucial for predicting reaction outcomes in synthetic chemistry (Smith, Alshammari, & El‐Hiti, 2018).

Synthesis and Characterization in Polyimides

N-(4-(trifluoromethyl)phenyl)pivalamide has been used in the synthesis of polyimides with trifluoromethyl-substituted benzene in the side chain. These polyimides exhibit good solubility in organic solvents and have high glass-transition temperatures, making them valuable in materials science (Liu et al., 2002).

Gene Expression Inhibition

Studies have been conducted on the role of N-(4-(trifluoromethyl)phenyl)pivalamide derivatives in inhibiting NF-kappaB and AP-1 gene expression. These findings are significant for understanding the molecular mechanisms of transcription factors and their potential therapeutic applications (Palanki et al., 2000).

Photocatalysis

N-(4-(trifluoromethyl)phenyl)pivalamide has been explored in photocatalytic defluoroalkylation reactions, demonstrating its utility in synthesizing α,α-difluoro substituted aliphatic carboxylate esters. This research highlights its role in facilitating low-cost, efficient synthesis processes (Liu, Shen, & Shang, 2022).

Safety and Hazards

properties

IUPAC Name |

2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJDCZQBRUWWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2815650.png)

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2815654.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide](/img/no-structure.png)

![2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815659.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2815663.png)

![N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2815664.png)

![N-methyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2815665.png)

![(4-Fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2815668.png)

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815670.png)